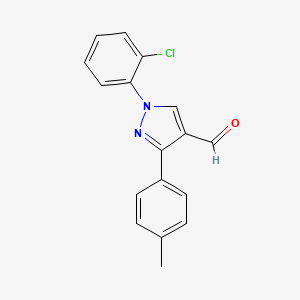![molecular formula C11H7ClO3S B2360349 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid CAS No. 61942-22-1](/img/structure/B2360349.png)
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid is a chemical compound with the CAS Number: 61942-22-1 . It has a molecular weight of 254.69 . The IUPAC name for this compound is 5-[(4-chlorophenyl)sulfanyl]-2-furoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClO3S/c12-7-1-3-8(4-2-7)16-10-6-5-9(15-10)11(13)14/h1-6H,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 159-160 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- A study by Remizov, Pevzner, and Petrov (2019) discusses the intramolecular cyclization of a related compound, leading to the synthesis of various esters and their subsequent reactions, highlighting the compound's role in organic synthesis and potential pharmaceutical applications (Remizov, Pevzner, & Petrov, 2019).
- Choi et al. (2008) explored the structural properties of a related compound, providing insights into its potential use in material sciences and molecular engineering (Choi, Seo, Son, & Lee, 2008).
Biomass Conversion and Green Chemistry :
- Dutta, Wu, and Mascal (2015) demonstrated the conversion of biomass-derived compounds into useful intermediates for biofuel and polymer production, emphasizing the compound's role in sustainable chemistry (Dutta, Wu, & Mascal, 2015).
Catalysis and Material Synthesis :
- Khodaei, Alizadeh, and Haghipour (2018) researched the use of similar compounds in catalysis, specifically in the synthesis of furan derivatives, which are crucial in fine chemical industries (Khodaei, Alizadeh, & Haghipour, 2018).
Biochemical Research :
- Jia, Zong, Zheng, and Li (2019) explored the use of enzyme cascades for the synthesis of furan carboxylic acids, a method that could be applied to the synthesis of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid derivatives (Jia, Zong, Zheng, & Li, 2019).
Pharmacological Potential :
- Siddiqui et al. (2014) synthesized derivatives of a related compound and evaluated their antibacterial and anti-enzymatic properties, suggesting potential medical applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)sulfanylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-7-1-3-8(4-2-7)16-10-6-5-9(15-10)11(13)14/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWAAVNVNRWIPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
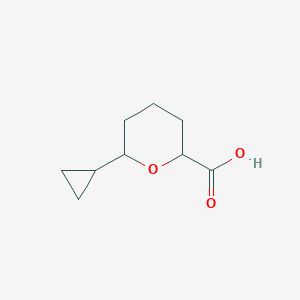
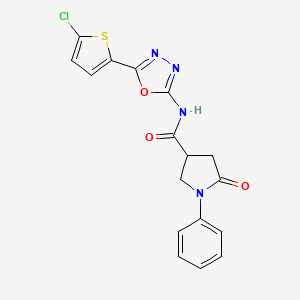
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)

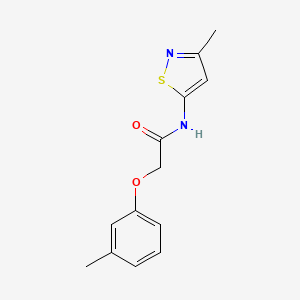
![N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2360276.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)
![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

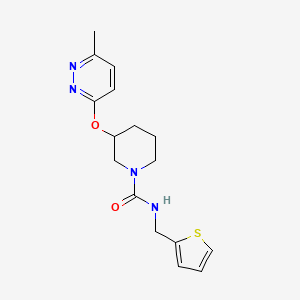
![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)
